N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide, also known as C21H24ClN2O4S, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a glycine transporter 1 (GlyT1) inhibitor and has been studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide is a GlyT1 inhibitor, which means that it blocks the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of various neurological processes, including the modulation of glutamate receptors. By inhibiting the reuptake of glycine, N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide can increase the levels of glycine in the brain, which can have a positive effect on various neurological processes.
Biochemical and Physiological Effects:
N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can have a positive effect on glutamate receptor function. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for GlyT1. This compound has a high affinity for GlyT1 and does not interact with other neurotransmitter transporters. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide. One area of research is the potential use of this compound in treating drug addiction and pain management. Another area of research is the development of more potent and selective GlyT1 inhibitors. Additionally, further research is needed to understand the long-term effects of GlyT1 inhibition and the potential for adverse effects.
Scientific Research Applications
N~2~-(3-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have potential use in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. This compound has also been studied for its potential use in treating drug addiction and pain management.
properties
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-12-9-13(2)19(14(3)10-12)21-18(23)11-22(26(5,24)25)17-8-6-7-16(20)15(17)4/h6-10H,11H2,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTMVGBNDYKEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=C(C(=CC=C2)Cl)C)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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